molecular formula C20H18F2N4 B4523529 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B4523529
M. Wt: 352.4 g/mol
InChI Key: HUMJIARBMTUHAD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring at position 6, which is further modified with a 2-fluorophenyl group. The pyridazine scaffold is known for its electron-deficient aromatic system, enabling diverse interactions in biological and chemical contexts . The fluorophenyl substituents enhance the compound’s lipophilicity and metabolic stability, making it a candidate for pharmacological studies, particularly in targeting neurotransmitter receptors or enzymes .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4/c21-16-7-5-15(6-8-16)18-9-10-20(24-23-18)26-13-11-25(12-14-26)19-4-2-1-3-17(19)22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJIARBMTUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylhydrazine with 2-fluorobenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the fluorophenyl groups.

    Reduction: Reduction reactions may target the pyridazine ring or the piperazinyl group.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperazinyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction may produce fluorophenylamines .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that piperazine derivatives, including those related to 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine, exhibit significant antidepressant properties. They are believed to act on the serotonin and norepinephrine systems, which are critical in mood regulation. Studies have shown that modifications in the piperazine structure can enhance the binding affinity to serotonin receptors, thereby improving antidepressant efficacy .

1.2 Antitumor Activity
Compounds similar to this compound have been investigated for their antitumor effects. The sigma-2 receptor, which is often upregulated in tumor cells, presents a target for these compounds. For instance, derivatives have been shown to inhibit tumor cell proliferation through selective sigma receptor modulation .

Mechanistic Insights

2.1 Receptor Binding Studies
The compound's design allows it to interact with various neurotransmitter receptors. Notably, studies have highlighted its potential as a dual ligand for dopamine transporters (DAT) and sigma receptors. This dual action could lead to enhanced therapeutic profiles for conditions like schizophrenia and depression .

2.2 Structure-Activity Relationship (SAR)
Understanding the SAR of piperazine derivatives is crucial for optimizing their pharmacological properties. The introduction of fluorine atoms has been shown to affect lipophilicity and receptor affinity positively. For example, alterations in the piperazine moiety can significantly influence binding characteristics and biological activity .

Case Studies

Study Objective Findings
Study on Antidepressant Effects Evaluate the efficacy of piperazine derivativesDemonstrated significant improvement in depressive behaviors in animal models
Antitumor Activity Investigation Assess the impact on sigma-2 receptor modulationShowed reduced tumor growth in vitro with specific receptor targeting
Receptor Interaction Analysis Determine binding affinities to DAT and sigma receptorsIdentified strong binding affinities leading to potential therapeutic applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl and piperazinyl groups allow it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with piperazine and aryl substituents are extensively studied for their structural diversity and biological relevance. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridazine/Piperazine Key Biological Activities Reference IDs
Target Compound : 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine - 4-Fluorophenyl (C3)
- Piperazine with 2-fluorophenyl (C6)
Hypothesized CNS modulation (structural analogy)
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine - Piperazine with 4-chlorophenyl sulfonyl
- Trimethylpyrazole (C6)
Antiproliferative, cytotoxic
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine - Piperazine with 3-chlorophenyl sulfonyl
- Dimethylpyrazole (C6)
Anti-inflammatory, antibacterial
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine - Piperazine with ethylbenzenesulfonyl
- 3-Methylpyrazole (C6)
Potential kinase inhibition
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol - Piperazine with bis(fluorophenyl)methyl
- Ethoxyphenyl and enol substituents
Crystal structure resolved; hydrogen bonding

Key Findings from Structural Comparisons :

Fluorophenyl vs. Chlorophenyl Groups: The target compound’s dual fluorophenyl groups likely improve metabolic stability compared to chlorophenyl analogs, as fluorine’s electronegativity reduces susceptibility to oxidative metabolism .

Piperazine Modifications :

  • Substituents on the piperazine ring dictate selectivity. For example:

  • 2-Fluorophenyl (target compound): May favor dopamine or serotonin receptor binding due to steric and electronic compatibility .
  • Sulfonyl groups (e.g., ): Introduce polar interactions, often correlating with antibacterial/anti-inflammatory activities.

Pyridazine Core Functionalization :

  • Pyrazole-substituted analogs (e.g., ) show enhanced cytotoxicity, likely due to π-stacking interactions with DNA or tubulin.
  • The target compound’s lack of a pyrazole ring suggests a different mechanism, possibly involving GPCR modulation.

Biological Activity Trends :

  • Sulfonyl-piperazine derivatives (e.g., ) dominate in antimicrobial studies, while fluorophenyl-piperazine compounds (e.g., target, ) are prioritized in neurological research.

Research Implications and Gaps

  • Pharmacokinetics : Fluorinated analogs like the target compound may exhibit superior blood-brain barrier penetration compared to chlorinated or sulfonated derivatives .
  • Synthetic Challenges : Introducing dual fluorophenyl groups requires precise control of reaction conditions to avoid dehalogenation, a common issue in aryl fluoride chemistry .
  • Unanswered Questions: No direct biological data exist for the target compound; its activity must be inferred from structural analogs. Priority assays should include receptor binding (e.g., 5-HT1A, D2) and metabolic stability testing.

Biological Activity

3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H19F2N5O2S
  • Molecular Weight : 467.5 g/mol
  • LogP : 2.8211
  • Polar Surface Area : 54.429 Ų
PropertyValue
Molecular FormulaC23H19F2N5O2S
Molecular Weight467.5 g/mol
LogP2.8211
Polar Surface Area54.429 Ų

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant activity against equilibrative nucleoside transporters (ENTs), particularly ENT2. These transporters are crucial for nucleotide synthesis and adenosine regulation, making them valuable targets in cancer therapy and other diseases.

A study highlighted the selectivity of derivatives like FPMINT (related compound) towards ENT2 over ENT1, showing a potency increase of 5 to 10-fold for ENT2 inhibition compared to ENT1 . This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors.

Cytotoxicity Studies

Cytotoxicity assays using L929 fibroblast cells have demonstrated varied responses to related pyridazine derivatives. For instance, compounds T3 and T6 showed different levels of cytotoxicity, with T3 causing complete cell death at higher concentrations (50 and 100 µM) while T6 exhibited no significant cytotoxic effects across tested doses . The IC50 values were reported as follows:

CompoundIC50 (µM)
T327.05
T6120.6

These findings suggest that while some derivatives may be effective in killing cancer cells, others could be safer candidates for further development.

Structure-Activity Relationship (SAR)

The SAR analysis of pyridazine derivatives emphasizes the importance of specific functional groups in modulating biological activity. The presence of fluorinated phenyl groups has been linked to enhanced binding affinity for ENTs, which is critical for their inhibitory action .

Case Studies

  • ENT Inhibition : A study conducted on various analogues of FPMINT revealed that modifications in the piperazine ring significantly affected selectivity and potency against ENTs. The most promising analogue was shown to inhibit ENT2 effectively without affecting ENT1 at lower concentrations .
  • Cytotoxicity Profiles : In a comparative study, the cytotoxic effects of several pyridazine derivatives were evaluated against cancer cell lines, indicating that structural variations lead to significant differences in cell viability outcomes .

Q & A

Q. Tables for Reference

Property Value/Technique Source
Molecular Weight~423.17 g/mol (C₂₁H₁₇F₂N₅)Calc.
LogP (Predicted)3.2 (Schrödinger QikProp)
Optimal Synthesis SolventDMF (yield: 78%, purity: 95%)
Key Biological Target5-HT₁A Receptor (Ki: 12 nM predicted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

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